molecular formula C11H13N5O B5691728 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B5691728
M. Wt: 231.25 g/mol
InChI Key: APYVATVANXPYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and properties. MTA has been found to have various biochemical and physiological effects, making it a promising compound for different applications in the field of medicine and biotechnology.

Mechanism of Action

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of SAHH, which leads to the accumulation of SAH in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cells. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. This compound has also been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal tool for studying cellular processes. This compound has also been shown to have low toxicity and high stability, making it a safe and reliable compound for experiments. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. This compound has also been found to modulate the expression of genes involved in epigenetic regulation, making it a promising compound for the development of epigenetic therapies. Another area of interest is the development of this compound-based probes for imaging and diagnostic purposes. This compound-based probes can be used to visualize cellular processes and molecular interactions in vivo, providing valuable information for disease diagnosis and treatment.

Synthesis Methods

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction between benzylamine and 2-cyano-4,6-dimethylamino pyrimidine in the presence of a catalyst. The resulting this compound compound is then purified through recrystallization to obtain a high purity product.

Scientific Research Applications

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively used in scientific research as a tool for studying different cellular processes and molecular mechanisms. This compound has been found to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), which leads to the accumulation of S-adenosylhomocysteine (SAH) in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.

properties

IUPAC Name

4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8-10(17)16(12)11(15-14-8)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYVATVANXPYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.